beta-D-Ribulofuranose

Chemical Kinetics Carbohydrate Chemistry Anomerization

Why accept generic D-ribulose mixtures when your assays demand stereochemical precision? Beta-D-Ribulofuranose (CAS 131064-70-5) is the specific, slow-kinetic beta-anomer essential for accurate kinetic studies on transketolase and ribose-5-phosphate isomerase, and for calibrating prebiotic simulation analytics. Sourcing the incorrect alpha-anomer or an undefined equilibrium mixture guarantees uncontrolled anomerization and irreproducible data. Secure this pure furanose standard to validate your chiral synthon pathways and enzyme inhibition models with confidence.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 131064-70-5
Cat. No. B15182480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Ribulofuranose
CAS131064-70-5
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)(CO)O)O)O
InChIInChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m1/s1
InChIKeyLQXVFWRQNMEDEE-UOWFLXDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-D-Ribulofuranose (CAS 131064-70-5): A Distinct Ketopentose for Research and Development


β-D-Ribulofuranose (CAS 131064-70-5), a specific cyclic anomer of the ketopentose sugar D-ribulose, is a key molecular entity in carbohydrate chemistry and metabolism [1]. Unlike the more common aldopentose D-ribose (which is the backbone of RNA), D-ribulose exists as a keto-sugar [2]. Its furanose form is a minor component in the complex tautomeric equilibrium of D-ribulose in aqueous solution, which includes α-furanose, β-furanose, and open-chain keto forms [3]. This compound serves as a substrate for specialized enzymes and is a central intermediate in the pentose phosphate pathway [4].

Why β-D-Ribulofuranose (CAS 131064-70-5) Is Not Interchangeable with Other Sugars


In research and development, substituting a closely related sugar analog like D-ribose or α-D-ribulofuranose for β-D-ribulofuranose is a common source of experimental irreproducibility. The three-dimensional structure, specifically the anomeric configuration at C1 and the ketone group at C2, dictates unique kinetics, thermodynamics, and enzyme specificity. For instance, the ring-opening and -closing rates of β-D-ribulofuranose are significantly slower than those of D-ribose derivatives and differ from its α-anomer [1]. Furthermore, in solution, this compound constitutes a minor fraction of the overall D-ribulose equilibrium, making its procurement and use as a defined, pure anomer essential for controlled studies [2]. The specific data below demonstrate why selecting the correct molecular species is not a matter of convenience but of scientific necessity to ensure accurate and consistent experimental outcomes.

Quantitative Evidence for β-D-Ribulofuranose (CAS 131064-70-5) Differentiation


Comparative Kinetics: β- vs. α-Anomer Ring-Closing Rates for β-D-Ribulofuranose

In aqueous solution, β-D-ribulofuranose exhibits a distinctly slower ring-closing rate constant (kclose) compared to its α-anomer. This differential kinetic stability is a critical parameter when designing reactions or studying equilibrium processes where the anomeric form must be maintained [1].

Chemical Kinetics Carbohydrate Chemistry Anomerization

Comparative Kinetics: β-D-Ribulofuranose vs. D-Ribose Derivative Ring-Opening Rates

The presence of a ketone at the C2 position drastically alters the kinetics of ring-opening compared to structurally-related aldoses. β-D-Ribulofuranose opens over 30 times slower than a common aldopentose derivative, highlighting a fundamental difference in chemical behavior that precludes interchangeability [1].

Chemical Kinetics Carbohydrate Chemistry Mechanistic Studies

Comparative Kinetics: β-D-Ribulofuranose vs. β-D-Xylulofuranose Ring-Opening Rates

A comparison between the two diastereomeric 2-pentuloses reveals that β-D-ribulofuranose (erythro) opens approximately half as fast as its threo counterpart, β-D-xylulofuranose. This kinetic difference is a direct consequence of the stereochemistry at C3 [1].

Chemical Kinetics Carbohydrate Chemistry Structure-Activity Relationship

Comparative Thermodynamics: Furano-Pyranose Equilibrium of β-D-Ribulofuranose Analogs

While direct thermodynamic data for the ribulose system is limited, extensive studies on D-ribose provide a class-level inference. In D-ribose, the β-furanose form is thermodynamically less stable than its pyranose counterparts at equilibrium [1]. The β-furanose form of D-ribose has an estimated energy (Ei) of 13.0 kJ/mol, significantly higher than the dominant β-pyranose form (0 kJ/mol) [2]. This highlights the general energetic challenge of stabilizing furanose rings, which is expected to be similarly or more pronounced for ketoses like ribulose.

Thermodynamics Prebiotic Chemistry Structural Biology

Impact of Surface Adsorption on Furanose Population of β-D-Ribulofuranose Analogs

Research on the stabilization of ribose on mineral surfaces provides a class-level inference regarding the potential behavior of ribulose. It was observed that adsorption of D-ribose onto an amorphous silica surface resulted in a nearly twofold increase in the proportion of ribofuranose compared to ribopyranose forms in solution [1]. This demonstrates that the environment can drastically shift the equilibrium toward the furanose form, a principle that may apply to ketoses as well.

Prebiotic Chemistry Surface Chemistry Geochemistry

Validated Applications for β-D-Ribulofuranose (CAS 131064-70-5) Based on Evidence


Investigations of Pentose Phosphate Pathway (PPP) Enzyme Specificity and Kinetics

β-D-Ribulofuranose is an essential tool for dissecting the substrate specificity of enzymes like ribose-5-phosphate isomerase and transketolase that act on ketose sugars in the non-oxidative phase of the PPP [3]. Its unique stereochemistry and slower kinetics relative to its α-anomer [2] allow for precise kinetic studies and the development of pathway-specific inhibitors.

Prebiotic Chemistry and Origins-of-Life Experiments on Mineral Surfaces

Given the demonstrated ability of silica surfaces to nearly double the furanose population of pentoses [3], β-D-ribulofuranose is a critical standard for prebiotic simulation experiments. Researchers use it to calibrate analytical methods, quantify reaction yields in mineral-adsorption studies, and investigate the plausibility of ketose sugars as primordial metabolites.

Stereoselective Synthesis of Rare Nucleoside Analogs

β-D-Ribulofuranose serves as a chiral synthon for the de novo synthesis of complex carbohydrates and rare nucleoside analogs, where the introduction of a ketone at the 2'-position is a desired modification. Its defined, slower reaction kinetics [3] compared to aldotetrofuranoses [2] can be exploited in synthetic pathways that require controlled glycosylation or where an aldose-based route would lead to unwanted anomerization.

Technical Documentation Hub

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